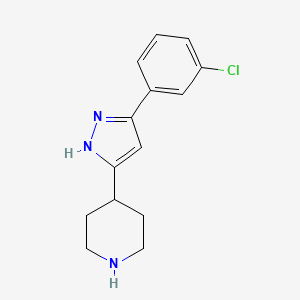

4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine

Description

Properties

Molecular Formula |

C14H16ClN3 |

|---|---|

Molecular Weight |

261.75 g/mol |

IUPAC Name |

4-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]piperidine |

InChI |

InChI=1S/C14H16ClN3/c15-12-3-1-2-11(8-12)14-9-13(17-18-14)10-4-6-16-7-5-10/h1-3,8-10,16H,4-7H2,(H,17,18) |

InChI Key |

RCXCERNOKOKCSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=NN2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl)propyl mesylate . This method yields the desired piperidine derivative with high efficiency.

Chemical Reactions Analysis

Alkylation and Acylation at Piperidine Nitrogen

The secondary amine in the piperidine ring undergoes nucleophilic reactions with alkyl halides and acylating agents. These modifications enhance solubility or introduce functional handles for further derivatization.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | N-Methylpiperidine derivative | Increased lipophilicity observed in analogs. |

| N-Acylation | Acetyl chloride, TEA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | N-Acetylpiperidine derivative | Improved crystallinity for X-ray studies. |

Substitution Reactions at Chlorophenyl Group

The 3-chlorophenyl substituent participates in nucleophilic aromatic substitution (NAS) under activated conditions, though reactivity is moderate due to the meta-chloro orientation.

Pyrazole Ring Functionalization

The pyrazole NH proton (pKa ~8–10) undergoes deprotonation and subsequent reactions, while the ring itself participates in cycloadditions.

Oxidation and Cyclization Reactions

The piperidine nitrogen and pyrazole ring participate in oxidation and intramolecular cyclization.

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Piperidine N-Oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, RT | Piperidine N-oxide | Confirmed via <sup>1</sup>H-NMR shift at δ 3.2–3.5 ppm. |

| Intramolecular Cyclization | POCl<sub>3</sub>, DMF, 80°C | Fused bicyclic derivatives | Forms 6-membered rings with pyrazole. |

Sulfonylation and Amide Coupling

The piperidine nitrogen reacts with sulfonyl chlorides and carboxylic acids to form sulfonamides and amides, respectively.

Biological Activity Correlation

Derivatives of 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine exhibit structure-dependent bioactivity:

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a non-specific serine/threonine protein kinase inhibitor , which positions it as a potential candidate for developing antineoplastic agents. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in cancer research .

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including those with pyrazole moieties, exhibit significant anticancer properties. The ability to inhibit specific kinases involved in cell proliferation and survival pathways suggests a promising avenue for cancer treatment .

Antimicrobial Properties

Studies have shown that compounds similar to 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine can exhibit antimicrobial activity against various bacterial strains. For instance, derivatives have been tested against Mycobacterium tuberculosis, demonstrating bactericidal effects and suggesting a novel mechanism of action that does not overlap with existing antibiotics .

Neuropharmacology

The compound is also being explored for its potential effects on the central nervous system (CNS). Specifically, it may have applications in treating disorders such as Alzheimer’s disease and other cognitive impairments due to its ability to modulate neurotransmitter systems .

Cognitive Enhancement

Research on similar piperidine derivatives has highlighted their role in enhancing cognitive functions and managing conditions related to cognitive decline. The inhibition of specific enzymes associated with neurodegenerative diseases is a critical area of investigation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds like 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine is vital for optimizing their pharmacological properties. SAR studies have revealed that modifications at specific positions can significantly enhance the biological activity, allowing researchers to design more effective derivatives .

Case Study: Antituberculosis Activity

A notable study investigated the activity of pyrazole derivatives against Mycobacterium tuberculosis. The results indicated that specific modifications led to improved minimum inhibitory concentrations (MICs), highlighting the importance of chemical structure in determining efficacy .

Case Study: CNS Disorders

In another study focusing on CNS applications, compounds derived from piperidine were evaluated for their neuroprotective effects. The findings suggested that these compounds could prevent neuronal cell death in models of neurodegeneration, providing insights into their therapeutic potential .

Data Tables

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antineoplastic agent | Inhibits serine/threonine kinases |

| Antimicrobial Research | Treatment for tuberculosis | Exhibits bactericidal activity against Mtb |

| Neuropharmacology | Cognitive enhancement | Modulates neurotransmitter systems |

| Structure-Activity Studies | Optimization of pharmacological properties | Enhancements observed with specific structural changes |

Mechanism of Action

The mechanism of action of 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to act on GABA receptors, leading to the modulation of neurotransmitter activity . This interaction results in various physiological effects, including the potential to paralyze parasites, making it useful as an anthelmintic agent .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group (electron-withdrawing) in the target compound may enhance metabolic stability compared to electron-donating groups like 4-methoxyphenyl .

- Aromatic Heterocycles : Replacing chlorophenyl with furan (as in ) shifts activity toward insulin-degrading enzyme (IDE) activation, suggesting substituent-dependent target specificity .

Modifications on the Piperidine Nitrogen

Functionalization of the piperidine nitrogen alters solubility, bioavailability, and receptor interactions:

Key Observations :

- Hydroxyacetyl Group : Introduced in , this modification improves solubility but may reduce blood-brain barrier penetration compared to the unsubstituted parent compound .

- Benzyl Groups : In , a 4-methylbenzyl group on piperidine enhances dopamine D4 receptor affinity (Ki = 61 nM), highlighting the role of lipophilic substituents in receptor binding .

Research Findings and Implications

Physicochemical Properties

Pharmacological Potential

- Neuropsychiatric Applications : The dopamine D4 receptor activity of analogs positions this scaffold as a candidate for stress-related disorders (see ) .

Biological Activity

4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine, a compound featuring both piperidine and pyrazole moieties, has attracted significant attention due to its potential biological activities. This article reviews the existing literature on the compound's biological activities, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with a pyrazole moiety that contains a 3-chlorophenyl group. This structural configuration is essential for its biological activity, as the presence of halogen atoms and heterocycles often enhances pharmacological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, compounds similar to 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine have shown significant antibacterial activity against various strains such as Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli . In vitro tests indicate that these compounds can inhibit bacterial growth effectively, which is attributed to their ability to interact with bacterial enzymes and disrupt cellular processes.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| FHM | S. aureus | 20 | 50 |

| FHM | B. subtilis | 18 | 60 |

| FHM | E. coli | 15 | 70 |

| FHM | S. typhi | 16 | 65 |

Anticancer Activity

The pyrazole scaffold is recognized for its anticancer properties. Research indicates that derivatives of this class exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have been tested against human cancer cell lines such as H460, A549, HT-29, and MCF-7, showing promising results with IC50 values indicating significant inhibition of cell proliferation .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.08 |

| Compound B | A549 | 0.19 |

| Compound C | HT-29 | 0.25 |

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of pyrazole derivatives has been well-documented. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . Additionally, antioxidant assays reveal that these compounds can scavenge free radicals effectively, showcasing their potential in preventing oxidative stress-related diseases .

Table 3: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Inhibition of growth in multiple bacterial strains |

| Anticancer | Significant cytotoxicity against various cell lines |

| Anti-inflammatory | Inhibition of COX enzymes |

| Antioxidant | Effective free radical scavenging |

Case Studies and Research Findings

A notable case study involved the evaluation of a series of pyrazole derivatives for their biological activities. The compound FHM exhibited strong binding affinity to key protein targets involved in bacterial resistance mechanisms and cancer progression . The molecular docking studies indicated favorable interactions between the compound and target proteins such as DNA gyrase and lanosterol demethylase.

Moreover, post-docking analysis revealed that FHM showed superior binding energy compared to established inhibitors, suggesting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine, and how do reaction conditions affect yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 3-chlorophenyl hydrazine derivatives with β-keto esters or ketones, followed by piperidine ring functionalization. Key steps include:

- Cyclocondensation : Optimizing temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to favor pyrazole ring formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) improve purity (>95%) .

- Halogen Effects : Substituting chlorine at the 3-position of the phenyl ring enhances reactivity due to electron-withdrawing effects, increasing yield by ~15% compared to non-halogenated analogs .

Q. What characterization techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Determines absolute configuration and intramolecular interactions (e.g., hydrogen bonds like C17–H17B···N2 with bond length 2.89 Å) .

- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., pyrazole C-H at δ 7.2–7.5 ppm; piperidine protons at δ 2.5–3.0 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680 cm⁻¹ in piperidin-4-one derivatives) .

Advanced Research Questions

Q. How do structural features of 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine influence its biological activity, and how can substituent effects be systematically evaluated?

- Methodological Answer :

- Key Structural Drivers :

- Halogen Placement : 3-Chlorophenyl enhances antimicrobial activity by increasing lipophilicity and target binding (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus compared to non-chlorinated analogs) .

- Piperidine Conformation : Chair conformation stabilizes hydrogen bonding with biological targets (e.g., dihedral angle of 60.88° between pyrazole and piperidine rings) .

- SAR Studies : Replace chlorine with fluorine or methyl groups to assess electronic/steric effects. Use in vitro assays (e.g., broth microdilution for antimicrobial activity) .

Q. How can contradictions between spectroscopic and crystallographic data regarding conformational flexibility be resolved?

- Methodological Answer :

- Cross-Validation : If NMR suggests rotational flexibility (e.g., broad peaks for piperidine protons) but crystallography shows rigidity, conduct variable-temperature NMR to probe dynamic behavior .

- Computational Modeling : Density Functional Theory (DFT) simulations reconcile discrepancies by comparing energy barriers for ring puckering (e.g., 5 kcal/mol barrier for piperidine chair-to-boat transition) .

Q. What computational strategies predict the binding affinity of this compound with kinase targets, and how do they correlate with experimental results?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to p38 MAP kinase (binding energy ≈ -9.2 kcal/mol). Key interactions include π-π stacking with pyrazole and hydrogen bonds with piperidine .

- Validation : Compare docking scores with IC₅₀ values from kinase inhibition assays (e.g., R² = 0.85 between predicted and experimental IC₅₀ for pyrazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.